(R,R)-PX20606

Beschreibung

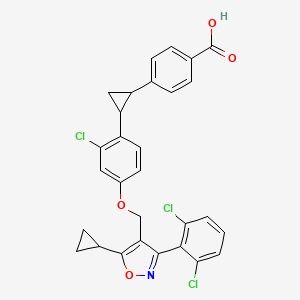

Structure

3D Structure

Eigenschaften

IUPAC Name |

4-[2-[2-chloro-4-[[5-cyclopropyl-3-(2,6-dichlorophenyl)-1,2-oxazol-4-yl]methoxy]phenyl]cyclopropyl]benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C29H22Cl3NO4/c30-23-2-1-3-24(31)26(23)27-22(28(37-33-27)16-6-7-16)14-36-18-10-11-19(25(32)12-18)21-13-20(21)15-4-8-17(9-5-15)29(34)35/h1-5,8-12,16,20-21H,6-7,13-14H2,(H,34,35) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XBUXXJUEBFDQHD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C2=C(C(=NO2)C3=C(C=CC=C3Cl)Cl)COC4=CC(=C(C=C4)C5CC5C6=CC=C(C=C6)C(=O)O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H22Cl3NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

554.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

(R,R)-PX20606: A Technical Guide to its Mechanism of Action as a Selective Farnesoid X Receptor Agonist

For Researchers, Scientists, and Drug Development Professionals

Abstract

(R,R)-PX20606, also known as PX-102, is a potent and selective non-steroidal agonist of the Farnesoid X Receptor (FXR), a key nuclear receptor in regulating bile acid, lipid, and glucose metabolism. This technical guide provides an in-depth overview of the core mechanism of action of this compound, with a focus on its therapeutic potential in liver diseases. Preclinical studies have demonstrated its efficacy in ameliorating portal hypertension and inhibiting the growth of hepatocellular carcinoma. This document summarizes the key signaling pathways, presents quantitative data from pivotal experiments, and details the experimental protocols used to elucidate its activity.

Core Mechanism of Action: FXR Agonism

This compound exerts its pharmacological effects by binding to and activating the Farnesoid X Receptor (FXR). FXR is highly expressed in the liver and intestine and plays a crucial role in maintaining metabolic homeostasis. As an agonist, this compound mimics the action of endogenous bile acids, the natural ligands of FXR, to modulate the transcription of numerous target genes. This activation leads to a cascade of downstream effects that contribute to its therapeutic benefits.

This compound is a potent FXR agonist with EC50 values of 18 nM and 29 nM in FRET and M1H assays, respectively[1].

Therapeutic Applications and Associated Signaling Pathways

Amelioration of Portal Hypertension

In the context of liver cirrhosis, portal hypertension is a severe complication driven by increased intrahepatic vascular resistance. This compound has been shown to mitigate portal hypertension through a multi-faceted mechanism involving the reduction of liver fibrosis, vascular remodeling, and sinusoidal dysfunction[2][3][4].

The proposed signaling pathway is as follows:

Inhibition of Hepatocellular Carcinoma (HCC)

Recent studies have unveiled a novel anti-tumor mechanism of this compound in hepatocellular carcinoma. This involves the FXR-mediated induction of the tumor suppressor gene N-myc downstream-regulated gene 2 (NDRG2). NDRG2 is known to inhibit tumor growth, metastasis, and angiogenesis.

The proposed signaling pathway is as follows:

Quantitative Data from Preclinical Studies

The following tables summarize the key quantitative findings from preclinical evaluations of this compound.

Table 1: In Vitro Potency of this compound

| Assay Type | Target | EC50 (nM) |

| FRET | FXR | 18 |

| M1H | FXR | 29 |

Table 2: Efficacy in a Rat Model of Cirrhotic Portal Hypertension (Carbon Tetrachloride-induced) [2][3]

| Parameter | Treatment Group | Result | Percentage Change | p-value |

| Portal Pressure (mmHg) | Vehicle | 15.2 ± 0.5 | - | - |

| This compound | 11.8 ± 0.4 | -22% | 0.001 | |

| Sirius Red Area (% of total area) | Vehicle | - | - | - |

| This compound | - | -43% | 0.005 | |

| Hepatic Hydroxyproline (µg/g) | Vehicle | - | - | - |

| This compound | - | -66% | <0.001 |

Table 3: Efficacy in a Rat Model of Non-Cirrhotic Portal Hypertension (Partial Portal Vein Ligation) [2][3]

| Parameter | Treatment Group | Result | Percentage Change | p-value |

| Portal Pressure (mmHg) | Vehicle | 12.6 ± 1.7 | - | - |

| This compound | 10.4 ± 1.1 | -17.5% | 0.020 |

Experimental Protocols

The following are summaries of the key experimental protocols used in the preclinical evaluation of this compound.

Animal Models of Portal Hypertension[2][3]

-

Cirrhotic Model: Male Sprague-Dawley rats were treated with carbon tetrachloride (CCl4) for 14 weeks to induce cirrhosis and portal hypertension.

-

Non-Cirrhotic Model: Male Sprague-Dawley rats underwent partial portal vein ligation (PPVL) to induce pre-hepatic portal hypertension.

-

Treatment: this compound was administered via oral gavage at a dose of 10 mg/kg daily.

Measurement of Hemodynamic Parameters[2][3]

-

Portal pressure was measured directly by cannulating the portal vein.

-

Intrahepatic vascular resistance was calculated based on portal pressure, portal blood flow, and systemic hemodynamics.

Assessment of Liver Fibrosis[2][3]

-

Histology: Liver sections were stained with Sirius Red to quantify collagen deposition.

-

Biochemical Analysis: Hepatic hydroxyproline content, a major component of collagen, was measured as a marker of fibrosis.

Gene Expression Analysis[2]

-

RNA was isolated from liver tissue and subjected to quantitative real-time PCR (qRT-PCR) to measure the expression levels of profibrogenic genes (e.g., Col1a1, α-SMA, TGF-β) and genes involved in vascular function (e.g., eNOS, DDAH1).

Cell Culture Experiments[2]

-

Human liver sinusoidal endothelial cells were treated with this compound to assess its direct effects on the expression of vasoactive molecules like eNOS and DDAH.

Clinical Development Status

This compound, under the identifier PX-102, has been evaluated in a Phase 1 clinical trial (NCT01998659). This single-center, double-blind, randomized, placebo-controlled study assessed the safety, tolerability, pharmacokinetics, and pharmacodynamics of single ascending oral doses of PX-102 in healthy male subjects. Further clinical development is anticipated to explore its efficacy in patients with liver diseases.

Conclusion

This compound is a promising non-steroidal FXR agonist with a well-defined mechanism of action. Its ability to reduce liver fibrosis, inflammation, and portal hypertension in preclinical models, coupled with a novel anti-tumor activity in hepatocellular carcinoma, highlights its potential as a versatile therapeutic agent for a range of liver pathologies. The favorable safety and tolerability profile in early clinical studies supports its continued investigation in patients.

Disclaimer: This document is intended for informational purposes for a scientific audience and is not a substitute for professional medical advice. This compound is an investigational compound and is not approved for any indication.

References

- 1. ClinicalTrials.gov [clinicaltrials.gov]

- 2. NDRG2 inhibits tumorigenesis of hepatocellular carcinoma by regulating metabolism of phospholipids and triglyceride: a metabonomic analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. NDRG2 inhibits hepatocellular carcinoma adhesion, migration and invasion by regulating CD24 expression - PMC [pmc.ncbi.nlm.nih.gov]

- 4. NDRG2 inhibition facilitates angiogenesis of hepatocellular carcinoma - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to (R,R)-PX20606: Structure, Synthesis, and Preclinical Efficacy

For Researchers, Scientists, and Drug Development Professionals

Abstract

(R,R)-PX20606 is a potent, non-steroidal, and selective agonist of the Farnesoid X Receptor (FXR), a critical regulator of bile acid, lipid, and glucose metabolism. This document provides a comprehensive overview of the chemical structure, a proposed synthesis pathway, and a summary of the preclinical data demonstrating its therapeutic potential, particularly in the context of liver fibrosis and portal hypertension. Detailed experimental protocols for key in vivo studies are also provided, alongside visualizations of its proposed synthesis and mechanism of action.

Chemical Structure and Properties

This compound, chemically named 4-((1S,2S)-2-(2-chloro-4-((5-cyclopropyl-3-(2,6-dichlorophenyl)isoxazol-4-yl)methoxy)phenyl)cyclopropyl)benzoic acid, is a complex small molecule with the following properties:

| Property | Value |

| Molecular Formula | C29H22Cl3NO4 |

| Molecular Weight | 554.85 g/mol |

| CAS Number | 1268244-88-7 |

| Appearance | White to yellow solid |

Chemical Structure:

Proposed Synthesis of this compound

Caption: Proposed multi-step synthesis of this compound.

Preclinical Efficacy and Quantitative Data

This compound has demonstrated significant therapeutic effects in preclinical models of liver disease. The following tables summarize the key quantitative findings from these studies.

Table 1: In Vitro FXR Agonist Activity

| Assay | Species | EC50 (nM) | Reference |

| FRET Assay | Human | 18 | [1] |

| M1H Assay | Human | 29 | [1] |

| Gal4-FXR Assay | Human | 50 | [2] |

| Gal4-FXR Assay | Mouse | 220 | [2] |

Table 2: In Vivo Efficacy in a Carbon Tetrachloride (CCl4)-Induced Liver Fibrosis and Portal Hypertension Rat Model[1][2]

| Parameter | Treatment Group | Value | % Change vs. CCl4 Control | p-value |

| Portal Pressure (mmHg) | CCl4 Control | 15.2 ± 0.5 | - | - |

| CCl4 + PX20606 (10 mg/kg) | 11.8 ± 0.4 | -22% | p=0.001 | |

| Hepatic Hydroxyproline (µg/g) | CCl4 Control | - | - | - |

| CCl4 + PX20606 (10 mg/kg) | - | -66% | p<0.001 | |

| Sirius Red Stained Fibrotic Area (%) | CCl4 Control | - | - | - |

| CCl4 + PX20606 (10 mg/kg) | - | -43% | p=0.005 | |

| Bacterial Translocation (%) | PPVL Control | - | - | - |

| PPVL + PX20606 (10 mg/kg) | - | -36% | p=0.041 | |

| Lipopolysaccharide Binding Protein | PPVL Control | - | - | - |

| PPVL + PX20606 (10 mg/kg) | - | -30% | p=0.024 | |

| Splanchnic TNF-α | PPVL Control | - | - | - |

| PPVL + PX20606 (10 mg/kg) | - | -39% | p=0.044 |

*PPVL: Partial Portal Vein Ligation model.

Mechanism of Action: FXR Signaling Pathway

This compound exerts its therapeutic effects by activating FXR. In the context of liver fibrosis and portal hypertension, this activation leads to the modulation of several downstream targets, including an increase in the expression of endothelial nitric oxide synthase (eNOS) and dimethylarginine dimethylaminohydrolase (DDAH), which play crucial roles in maintaining vascular homeostasis.

Caption: FXR signaling pathway activated by this compound.

Experimental Protocols

Carbon Tetrachloride (CCl4)-Induced Liver Fibrosis and Portal Hypertension in Rats[1][2]

This model is widely used to induce liver fibrosis that progresses to cirrhosis and portal hypertension, mimicking aspects of human liver disease.

Experimental Workflow:

Caption: Workflow for CCl4-induced liver fibrosis study.

Detailed Methodology:

-

Animal Model: Male Sprague-Dawley rats (200-250 g) are used. Animals are housed in a controlled environment with a 12-hour light/dark cycle and have ad libitum access to food and water.

-

Induction of Fibrosis: Liver fibrosis is induced by intraperitoneal injections of CCl4 (1 mL/kg body weight, diluted 1:1 in corn oil) twice weekly for 14 weeks.

-

Treatment: After the induction period, rats are randomly assigned to receive either vehicle (e.g., 0.5% methylcellulose) or this compound (10 mg/kg body weight) daily via oral gavage for a specified duration (e.g., 3 days for short-term studies or continued for several weeks for long-term studies).

-

Measurement of Portal Pressure: At the end of the treatment period, rats are anesthetized, and a catheter is inserted into the portal vein to measure portal pressure directly using a pressure transducer.

-

Tissue and Blood Collection: Following portal pressure measurement, blood is collected via cardiac puncture for biochemical analysis. The liver is then excised, weighed, and portions are either fixed in 10% formalin for histology or snap-frozen in liquid nitrogen for molecular and biochemical analyses.

-

Histological Assessment of Fibrosis: Formalin-fixed, paraffin-embedded liver sections are stained with Sirius Red to visualize collagen deposition. The fibrotic area is quantified using image analysis software.

-

Biochemical Assessment of Fibrosis: The hydroxyproline content of the liver tissue, a key component of collagen, is determined using a colorimetric assay.

Conclusion

This compound is a promising preclinical candidate for the treatment of liver fibrosis and portal hypertension. Its potent and selective agonism of FXR leads to a cascade of beneficial downstream effects, including reduced fibrogenesis and improved intrahepatic vascular function. The quantitative data from well-established animal models strongly support its further development as a therapeutic agent for chronic liver diseases. The proposed synthesis provides a framework for its chemical production, and the detailed experimental protocols offer a guide for future preclinical investigations.

References

(R,R)-PX20606 Farnesoid X Receptor Activation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Farnesoid X Receptor (FXR), a member of the nuclear receptor superfamily, is a critical regulator of bile acid, lipid, and glucose homeostasis. Its activation plays a significant role in various metabolic pathways, making it a promising therapeutic target for a range of diseases, including non-alcoholic steatohepatitis (NASH), primary biliary cholangitis (PBC), and other liver and metabolic disorders. (R,R)-PX20606 is a potent and selective non-steroidal agonist of FXR. This technical guide provides an in-depth overview of the activation of FXR by this compound, including its quantitative potency, the underlying signaling pathways, and detailed experimental protocols for its characterization.

Quantitative Data Presentation

The potency of this compound in activating FXR has been determined using various in vitro assays. The following table summarizes the key quantitative data for this compound and, for comparative purposes, includes data for PX20606 (a related compound) and the endogenous FXR ligand, chenodeoxycholic acid (CDCA).

| Compound | Assay Type | Species | EC50 (nM) | Reference |

| This compound | FRET | Not Specified | 18 | [1] |

| This compound | M1H | Not Specified | 29 | [1] |

| PX20606 | Gal4-FXR | Mouse | 220 | |

| PX20606 | Gal4-FXR | Human | 50 |

Table 1: Potency of this compound and related compounds on FXR activation. FRET: Förster Resonance Energy Transfer; M1H: Mammalian One-Hybrid.

FXR Signaling Pathway

Upon activation by a ligand such as this compound, FXR translocates to the nucleus and forms a heterodimer with the Retinoid X Receptor (RXR). This complex then binds to specific DNA sequences known as Farnesoid X Receptor Response Elements (FXREs) in the promoter regions of target genes, thereby modulating their transcription.

Two key downstream targets of FXR are the Small Heterodimer Partner (SHP) and Fibroblast Growth Factor 19 (FGF19). The induction of SHP in the liver leads to the inhibition of cholesterol 7α-hydroxylase (CYP7A1), the rate-limiting enzyme in bile acid synthesis. In the intestine, FXR activation induces the expression of FGF19, which is secreted into the portal circulation and signals in the liver to repress CYP7A1 expression. This dual-pathway regulation provides negative feedback on bile acid production.

Caption: FXR Signaling Pathway Activation by this compound.

Experimental Protocols

In Vitro FXR Activation Assay: Time-Resolved Förster Resonance Energy Transfer (TR-FRET)

This protocol describes a representative TR-FRET assay for screening FXR agonists.

Objective: To quantify the interaction between FXR and a coactivator peptide in the presence of a test compound.

Materials:

-

GST-tagged FXR protein

-

Biotinylated SRC-1 (Steroid Receptor Coactivator-1) peptide

-

Terbium (Tb)-labeled anti-GST antibody (donor)

-

Streptavidin-conjugated dye (e.g., d2) (acceptor)

-

Assay Buffer (e.g., 50 mM Tris-HCl pH 7.5, 50 mM KCl, 1 mM DTT, 0.01% BSA)

-

384-well low-volume microplates

-

Test compound (this compound) and positive control (e.g., CDCA)

Procedure:

-

Compound Preparation: Prepare a serial dilution of the test compound and positive control in assay buffer.

-

Reagent Mix Preparation: Prepare a master mix containing GST-FXR, Biotin-SRC-1, and Tb-anti-GST antibody in assay buffer.

-

Assay Plate Preparation: Add the test compound dilutions to the microplate wells.

-

Reagent Addition: Add the reagent master mix to all wells.

-

Incubation: Incubate the plate at room temperature for 1-2 hours, protected from light.

-

Acceptor Addition: Add the streptavidin-conjugated dye to all wells.

-

Final Incubation: Incubate the plate for an additional 1-2 hours at room temperature, protected from light.

-

Data Acquisition: Read the plate on a TR-FRET compatible plate reader, measuring the emission at two wavelengths (e.g., 620 nm for the donor and 665 nm for the acceptor) after a pulsed excitation (e.g., at 337 nm).

-

Data Analysis: Calculate the TR-FRET ratio (Acceptor Emission / Donor Emission). Plot the ratio against the compound concentration and fit the data to a sigmoidal dose-response curve to determine the EC50 value.

Caption: TR-FRET Assay Workflow for FXR Agonist Screening.

In Vivo Model: Carbon Tetrachloride (CCl4)-Induced Liver Fibrosis in Rats

This protocol outlines a common method for inducing liver fibrosis in rats to evaluate the efficacy of anti-fibrotic compounds like this compound.[2][3][4]

Objective: To induce liver fibrosis in rats and assess the therapeutic effect of this compound.

Animals: Male Sprague-Dawley or Wistar rats (200-250 g).

Materials:

-

Carbon tetrachloride (CCl4)

-

Olive oil (vehicle)

-

This compound

-

Gavage needles

-

Anesthesia (e.g., isoflurane)

-

Instruments for tissue collection and analysis (e.g., histology, qPCR)

Procedure:

-

Acclimatization: Acclimatize rats to laboratory conditions for at least one week.

-

Induction of Fibrosis:

-

Treatment:

-

Endpoint Analysis:

-

At the end of the treatment period, euthanize the animals under anesthesia.

-

Collect blood samples for analysis of liver function markers (e.g., ALT, AST).

-

Harvest the liver, weigh it, and fix portions in 10% neutral buffered formalin for histological analysis (e.g., H&E, Sirius Red, Masson's trichrome staining).

-

Snap-freeze other portions of the liver in liquid nitrogen for molecular analysis (e.g., qPCR for fibrosis markers like collagen-1α1 and α-SMA, and FXR target genes).

-

-

Data Analysis:

-

Quantify the fibrotic area in histological sections.

-

Measure the expression levels of relevant genes and proteins.

-

Compare the data from the this compound-treated group with the vehicle-treated and healthy control groups.

-

Caption: CCl4-Induced Liver Fibrosis Model Workflow.

Conclusion

This compound is a potent FXR agonist with demonstrated activity in preclinical models. The data and protocols presented in this technical guide provide a comprehensive resource for researchers and drug development professionals working on the characterization and development of FXR-targeted therapeutics. The detailed methodologies for in vitro and in vivo studies will facilitate the standardized evaluation of this compound and other novel FXR agonists, ultimately contributing to the advancement of treatments for liver and metabolic diseases.

References

- 1. bpsbioscience.com [bpsbioscience.com]

- 2. Development of experimental fibrotic liver diseases animal model by Carbon Tetracholoride - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Carbon tetrachloride (CCl4)-induced liver fibrosis rat model and sample collection [bio-protocol.org]

- 5. The FXR agonist PX20606 ameliorates portal hypertension by targeting vascular remodelling and sinusoidal dysfunction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

(R,R)-PX20606: A Technical Guide to Downstream Signaling Pathways

For Researchers, Scientists, and Drug Development Professionals

Abstract

(R,R)-PX20606 is a potent and selective non-steroidal agonist of the Farnesoid X Receptor (FXR), a nuclear hormone receptor with a pivotal role in regulating bile acid, lipid, and glucose metabolism. Activation of FXR by this compound initiates a cascade of downstream signaling events that collectively contribute to its therapeutic potential, particularly in the context of liver diseases such as fibrosis and portal hypertension. This technical guide provides an in-depth overview of the core downstream signaling pathways modulated by this compound, supported by quantitative data from preclinical studies, detailed experimental methodologies, and visual representations of the molecular cascades.

Introduction to this compound and Farnesoid X Receptor (FXR)

This compound is a synthetic, non-steroidal ligand that specifically binds to and activates the Farnesoid X Receptor (FXR).[1] FXR is highly expressed in enterohepatic tissues, including the liver and intestine, where it functions as a primary sensor for bile acids.[1] Upon activation by an agonist like this compound, FXR forms a heterodimer with the Retinoid X Receptor (RXR). This complex then binds to specific DNA sequences known as FXR response elements (FXREs) in the promoter regions of target genes, thereby modulating their transcription. The downstream effects of FXR activation are pleiotropic, encompassing vasodilation, anti-fibrotic, and anti-inflammatory responses.

Core Downstream Signaling Pathways of this compound

The therapeutic effects of this compound in preclinical models of liver disease are primarily attributed to its modulation of three interconnected signaling pathways: sinusoidal vasodilation, anti-fibrogenesis, and anti-inflammation.

Sinusoidal Vasodilation and Improved Endothelial Function

A key manifestation of cirrhotic portal hypertension is increased intrahepatic vascular resistance. This compound counteracts this by promoting sinusoidal vasodilation through a dual mechanism: enhancing the production of vasodilators and reducing the expression of vasoconstrictors.

2.1.1 Upregulation of Vasodilatory Mediators

This compound treatment leads to the upregulation of several key enzymes involved in the production of vasodilating molecules, most notably nitric oxide (NO) and hydrogen sulfide (H₂S).

-

Endothelial Nitric Oxide Synthase (eNOS): In liver sinusoidal endothelial cells (LSECs), this compound increases the expression of eNOS.[1][2] Activated FXR can directly bind to a response element in the eNOS promoter, enhancing its transcription. This leads to increased NO production, a potent vasodilator.

-

Dimethylaminohydrolase (DDAH)1: this compound also upregulates DDAH1, an enzyme that degrades asymmetric dimethylarginine (ADMA), an endogenous inhibitor of eNOS.[1][2] By reducing ADMA levels, DDAH1 further enhances eNOS activity and NO bioavailability.

-

GTP-Cyclohydrolase 1 (GCH1): This enzyme is the rate-limiting step in the synthesis of tetrahydrobiopterin (BH4), an essential cofactor for eNOS. Upregulation of GCH1 by this compound ensures adequate BH4 levels, preventing eNOS "uncoupling" and promoting NO production over superoxide formation.[2]

-

Cystathionase (CTH): FXR activation has been shown to increase the expression of CTH, a key enzyme in the production of the gaseous vasodilator H₂S.

2.1.2 Downregulation of Vasoconstrictive Mediators

Concurrently, this compound attenuates vasoconstriction by downregulating the potent vasoconstrictor Endothelin-1 (ET-1) and inhibiting its downstream signaling.

-

Endothelin-1 (ET-1): FXR activation transcriptionally represses the expression of ET-1 in endothelial cells.[2] This is achieved, in part, by interfering with the activity of the transcription factor AP-1, which is a known activator of the ET-1 promoter.

-

Phosphorylated Moesin (p-Moesin): Moesin is a protein that links the actin cytoskeleton to the plasma membrane and is involved in maintaining cell stiffness. ET-1 signaling leads to the phosphorylation of moesin, which contributes to the contraction of hepatic stellate cells and sinusoidal constriction. By downregulating ET-1, this compound reduces levels of p-Moesin, promoting sinusoidal relaxation.[2]

Figure 1: this compound-mediated sinusoidal vasodilation pathway.

Anti-Fibrotic Signaling

Liver fibrosis is characterized by the excessive accumulation of extracellular matrix (ECM) proteins, primarily collagen, produced by activated hepatic stellate cells (HSCs). This compound demonstrates potent anti-fibrotic effects by directly targeting the activation of HSCs and the expression of key pro-fibrogenic molecules.

-

Transforming Growth Factor-beta (TGF-β): TGF-β is a master regulator of fibrosis. This compound treatment has been shown to decrease the expression of TGF-β.[3]

-

Alpha-Smooth Muscle Actin (α-SMA): α-SMA is a marker of HSC activation. This compound reduces the expression of α-SMA, indicating a suppression of HSC activation.[3]

-

Collagen Type 1 Alpha 1 (COL1A1): As a primary component of the fibrotic scar, the expression of COL1A1 is significantly reduced following this compound administration.[3]

The anti-fibrotic effects of FXR activation are thought to be mediated, in part, by the induction of the Small Heterodimer Partner (SHP), a nuclear receptor that can interfere with the signaling of pro-fibrotic transcription factors such as those in the SMAD family, which are downstream of TGF-β.

Figure 2: Anti-fibrotic signaling cascade of this compound.

Anti-Inflammatory Signaling

Chronic inflammation is a key driver of liver injury and fibrosis. This compound exerts anti-inflammatory effects by improving gut barrier function and directly modulating inflammatory signaling pathways.

-

Improved Gut Barrier Function: In portal hypertension, increased intestinal permeability leads to the translocation of bacterial products, such as lipopolysaccharide (LPS), into the portal circulation, triggering an inflammatory response in the liver. This compound has been shown to improve intestinal barrier function.

-

Reduced Inflammatory Mediators: By reducing LPS translocation, this compound decreases the levels of LPS-binding protein (LBP) and the pro-inflammatory cytokine Tumor Necrosis Factor-alpha (TNF-α) in the splanchnic circulation.[1][3]

-

NF-κB Antagonism: At a molecular level, activated FXR can antagonize the Nuclear Factor-kappa B (NF-κB) signaling pathway, a central regulator of inflammation, thereby reducing the expression of a wide range of pro-inflammatory genes.

Figure 3: Anti-inflammatory mechanisms of this compound.

Quantitative Data from Preclinical Studies

The efficacy of this compound has been quantified in rodent models of non-cirrhotic (partial portal vein ligation, PPVL) and cirrhotic (carbon tetrachloride, CCl₄) portal hypertension. The following tables summarize the key findings.

Table 1: Hemodynamic Effects of this compound (10 mg/kg) in Rat Models of Portal Hypertension

| Parameter | Model | Control | This compound | % Change | p-value |

| Portal Pressure (mmHg) | PPVL (7 days) | 12.6 ± 1.7 | 10.4 ± 1.1 | -17.5% | p=0.020 |

| CCl₄ (14 weeks) | 15.2 ± 0.5 | 11.8 ± 0.4 | -22.4% | p=0.001 | |

| CCl₄ (3 days) | - | - | -14% | p=0.041 |

Data are presented as mean ± SEM.[1][3]

Table 2: Anti-Fibrotic Effects of this compound (10 mg/kg) in CCl₄-induced Cirrhotic Rats (14 weeks)

| Parameter | Control | This compound | % Change | p-value |

| Fibrotic Area (Sirius Red, %) | - | - | -43% | p=0.005 |

| Hepatic Hydroxyproline (µg/g) | - | - | -66% | p<0.001 |

Data on control values were not provided in the abstract.[1][3]

Table 3: Anti-Inflammatory Effects of this compound (10 mg/kg) in PPVL Rats (7 days)

| Parameter | Control | This compound | % Change | p-value |

| Bacterial Translocation | - | - | -36% | p=0.041 |

| LPS-Binding Protein | - | - | -30% | p=0.024 |

| Splanchnic TNF-α | - | - | -39% | p=0.044 |

Data on control values were not provided in the abstract.[1][3]

Experimental Protocols

The following are representative protocols for the key experiments cited in the preclinical evaluation of this compound.

Animal Models

-

Cirrhotic Portal Hypertension (CCl₄ Model): Male Sprague-Dawley rats are treated with intraperitoneal injections of carbon tetrachloride (CCl₄) twice weekly for 14 weeks to induce liver cirrhosis and portal hypertension.

-

Non-Cirrhotic Portal Hypertension (PPVL Model): Male Sprague-Dawley rats undergo partial portal vein ligation to induce pre-hepatic portal hypertension. Experiments are typically conducted 7 days post-surgery.

-

This compound Administration: The compound is administered daily via oral gavage at a dose of 10 mg/kg body weight.

Hemodynamic Measurements in Rats

-

Anesthesia: Rats are anesthetized (e.g., with ketamine/xylazine).

-

Catheterization: The right femoral artery is catheterized to monitor mean arterial pressure (MAP) and heart rate (HR).

-

Laparotomy: A midline laparotomy is performed to expose the portal vein and superior mesenteric artery.

-

Portal Pressure Measurement: A catheter is inserted into an ileocolic vein and advanced to the portal vein to directly measure portal pressure (PP).

-

Blood Flow Measurement: Perivascular ultrasonic flow probes are placed around the superior mesenteric artery to measure splanchnic blood flow.

-

Data Acquisition: All hemodynamic parameters are continuously recorded using a data acquisition system.

Quantification of Liver Fibrosis

-

Sirius Red Staining:

-

Liver tissue is fixed in 4% paraformaldehyde, embedded in paraffin, and sectioned.

-

Sections are deparaffinized, rehydrated, and stained with a 0.1% solution of Sirius Red in saturated picric acid for 60 minutes.

-

Sections are washed, dehydrated, and mounted.

-

The red-stained collagen area is quantified relative to the total tissue area using digital image analysis software.

-

-

Hydroxyproline Assay:

-

A known weight of liver tissue is hydrolyzed in 6 M HCl at 120°C for 3-18 hours.

-

The hydrolysate is neutralized, and the pH is adjusted.

-

The sample is oxidized with Chloramine-T solution.

-

A colorimetric reaction is initiated by adding Ehrlich's reagent, and the absorbance is measured at ~560 nm.

-

Hydroxyproline content is calculated based on a standard curve and is indicative of collagen content.

-

Gene and Protein Expression Analysis

-

Quantitative Real-Time PCR (qRT-PCR):

-

Total RNA is extracted from liver tissue or cultured cells using a suitable kit.

-

cDNA is synthesized from the RNA template.

-

qRT-PCR is performed using gene-specific primers (e.g., for COL1A1, α-SMA, TGF-β, eNOS, ET-1) and a SYBR Green-based detection method.

-

Relative gene expression is calculated using the ΔΔCt method, with a housekeeping gene (e.g., GAPDH) for normalization.

-

-

Western Blotting:

-

Proteins are extracted from liver tissue or cells using a lysis buffer.

-

Protein concentration is determined (e.g., by BCA assay).

-

Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.

-

The membrane is blocked and then incubated with primary antibodies against target proteins (e.g., eNOS, p-Moesin, α-SMA).

-

The membrane is washed and incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

The signal is detected using an enhanced chemiluminescence (ECL) substrate and imaged. Band intensity is quantified using densitometry software.

-

ELISA for Inflammatory Markers

-

Blood is collected from the animals, and plasma is separated by centrifugation.

-

Commercially available ELISA kits for rat TNF-α and LBP are used according to the manufacturer's instructions.

-

Briefly, plasma samples and standards are added to antibody-pre-coated microplates.

-

A biotin-conjugated detection antibody is added, followed by a streptavidin-HRP conjugate.

-

A substrate solution is added to produce a colorimetric signal.

-

The reaction is stopped, and the absorbance is read on a microplate reader.

-

Concentrations in the samples are calculated from the standard curve.

Conclusion

This compound, through its targeted activation of the Farnesoid X Receptor, orchestrates a multi-faceted therapeutic response in preclinical models of liver disease. Its downstream signaling pathways converge to improve sinusoidal hemodynamics, halt the progression of fibrosis, and quell hepatic inflammation. This in-depth technical guide provides a foundational understanding of these mechanisms, offering valuable insights for researchers and drug development professionals working to translate the promise of FXR agonism into clinical reality.

References

In Vitro Characterization of (R,R)-PX20606: A Technical Guide

This technical guide provides an in-depth overview of the in vitro characterization of (R,R)-PX20606, a potent and selective non-steroidal agonist of the Farnesoid X Receptor (FXR). This document is intended for researchers, scientists, and drug development professionals interested in the pharmacology and mechanism of action of this compound.

Biochemical Profile

This compound is a selective agonist for the farnesoid X receptor (FXR), a nuclear receptor that plays a critical role in bile acid, lipid, and glucose metabolism.[1][2][3] The in vitro activity of this compound has been quantified using biochemical assays that measure its ability to induce conformational changes in the FXR protein upon binding, leading to the recruitment of coactivator proteins.

Potency in Biochemical Assays

The potency of this compound has been determined in two key biochemical assays: a Fluorescence Resonance Energy Transfer (FRET) assay and a Mammalian One-Hybrid (M1H) assay. The half-maximal effective concentrations (EC50) from these assays are summarized in the table below.

| Assay Type | Parameter | Value (nM) |

| FRET Assay | EC50 | 18[4][5] |

| M1H Assay | EC50 | 29[4][5] |

Cell-Based Activity

The cellular activity of this compound as an FXR agonist has been confirmed in cell-based assays. Another closely related compound, PX20606, has demonstrated potent activation of both human and mouse FXR in a Gal4-FXR chimera assay.

| Compound | Target | Assay Type | Parameter | Value (nM) |

| PX20606 | Human FXR | Gal4-FXR Assay | EC50 | 50[4] |

| PX20606 | Mouse FXR | Gal4-FXR Assay | EC50 | 220[4] |

In human liver sinusoidal endothelial cells, PX20606 has been shown to increase the expression of endothelial nitric oxide synthase (eNOS) and dimethylaminohydrolase (DDAH), indicating its functional activity in a relevant cell type.[1]

Farnesoid X Receptor (FXR) Signaling Pathway

This compound functions by activating the Farnesoid X Receptor (FXR), a ligand-activated transcription factor. Upon binding of an agonist like this compound, FXR undergoes a conformational change, leading to the dissociation of corepressors and recruitment of coactivators. This complex then heterodimerizes with the Retinoid X Receptor (RXR). The FXR/RXR heterodimer translocates to the nucleus and binds to specific DNA sequences known as FXR response elements (FXREs) in the promoter regions of target genes, thereby modulating their transcription.

Key downstream target genes of FXR activation include:

-

Small Heterodimer Partner (SHP): Atypical nuclear receptor that inhibits the expression of CYP7A1, the rate-limiting enzyme in bile acid synthesis.

-

Bile Salt Export Pump (BSEP): A transporter responsible for the efflux of bile acids from hepatocytes.

-

Organic Solute Transporter alpha and beta (OSTα/β): Transporters involved in the basolateral efflux of bile acids from enterocytes into the portal circulation.

The activation of these and other target genes by this compound leads to the regulation of bile acid homeostasis, lipid and glucose metabolism, and anti-inflammatory responses.

Figure 1: Simplified signaling pathway of FXR activation by this compound.

Experimental Protocols

Detailed methodologies for the key in vitro assays used to characterize this compound are provided below.

Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay

This assay measures the ability of a test compound to promote the interaction between the FXR ligand-binding domain (LBD) and a coactivator peptide.

Principle: The FXR-LBD is tagged with a donor fluorophore (e.g., Europium cryptate), and a coactivator peptide (e.g., a fragment of SRC-1) is tagged with an acceptor fluorophore (e.g., XL665). In the presence of an agonist, the FXR-LBD undergoes a conformational change that allows it to bind to the coactivator peptide, bringing the donor and acceptor fluorophores into close proximity. Excitation of the donor results in energy transfer to the acceptor, which then emits light at a specific wavelength. The ratio of acceptor to donor emission is proportional to the extent of receptor-coactivator binding.

Materials:

-

GST-tagged human FXR-LBD

-

Biotinylated SRC-1 coactivator peptide

-

Europium cryptate-labeled anti-GST antibody (donor)

-

Streptavidin-XL665 conjugate (acceptor)

-

Assay buffer (e.g., 50 mM HEPES, 50 mM KCl, 0.1% BSA, 1 mM DTT, pH 7.4)

-

This compound and reference compounds

-

384-well low-volume microplates

Procedure:

-

Prepare a serial dilution of this compound in assay buffer.

-

Add GST-FXR-LBD, biotinylated SRC-1 peptide, and the test compound to the wells of a 384-well plate.

-

Incubate for 30 minutes at room temperature.

-

Add the detection mixture containing Europium cryptate-labeled anti-GST antibody and Streptavidin-XL665.

-

Incubate for 1-2 hours at room temperature, protected from light.

-

Read the plate on a TR-FRET compatible plate reader, measuring emission at both the donor and acceptor wavelengths.

-

Calculate the ratio of acceptor to donor fluorescence and plot the results against the compound concentration to determine the EC50 value.

Figure 2: Experimental workflow for the FXR TR-FRET assay.

Mammalian One-Hybrid (M1H) Assay

This cell-based reporter gene assay measures the ability of a compound to activate a chimeric receptor in mammalian cells.

Principle: A chimeric protein is constructed consisting of the Gal4 DNA-binding domain (DBD) fused to the ligand-binding domain (LBD) of FXR. This construct is co-transfected into a suitable mammalian cell line (e.g., HEK293) along with a reporter plasmid containing a luciferase gene under the control of a Gal4 upstream activation sequence (UAS). If a compound binds to the FXR-LBD, it induces a conformational change that allows the Gal4-DBD to bind to the UAS and drive the expression of luciferase. The amount of light produced upon addition of a luciferase substrate is proportional to the level of receptor activation.

Materials:

-

HEK293 cells (or other suitable cell line)

-

Expression plasmid for Gal4-DBD-FXR-LBD chimera

-

Reporter plasmid with UAS-luciferase construct

-

Transfection reagent (e.g., Lipofectamine)

-

Cell culture medium and supplements

-

This compound and reference compounds

-

Luciferase assay reagent

-

96-well cell culture plates (white, opaque)

Procedure:

-

Seed HEK293 cells in 96-well plates and allow them to attach overnight.

-

Co-transfect the cells with the Gal4-DBD-FXR-LBD expression plasmid and the UAS-luciferase reporter plasmid using a suitable transfection reagent.

-

After 24 hours, replace the medium with fresh medium containing serial dilutions of this compound.

-

Incubate the cells for another 18-24 hours.

-

Lyse the cells and add the luciferase assay reagent.

-

Measure the luminescence using a luminometer.

-

Plot the luminescence values against the compound concentration to determine the EC50 value.

Figure 3: Experimental workflow for the FXR Mammalian One-Hybrid assay.

References

- 1. The FXR agonist PX20606 ameliorates portal hypertension by targeting vascular remodelling and sinusoidal dysfunction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Recent advances in the development of farnesoid X receptor agonists - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Nonsteroidal FXR Ligands: Current Status and Clinical Applications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. medchemexpress.com [medchemexpress.com]

- 5. This compound - MedChem Express [bioscience.co.uk]

(R,R)-PX20606: A Technical Overview of its Potent and Selective Farnesoid X Receptor (FXR) Agonism

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the non-steroidal farnesoid X receptor (FXR) agonist, (R,R)-PX20606. The document outlines its potency, mechanism of action, and the methodologies used to characterize its activity, with a focus on its selectivity for FXR.

Introduction

This compound, also known as PX20606, is a potent, non-steroidal agonist of the Farnesoid X Receptor (FXR), a nuclear receptor that plays a critical role in bile acid, lipid, and glucose homeostasis.[1][2] As a key regulator of these metabolic pathways, FXR has emerged as a promising therapeutic target for a variety of conditions, including non-alcoholic steatohepatitis (NASH), liver fibrosis, and other metabolic disorders. This compound has demonstrated therapeutic potential in preclinical models of liver disease by reducing liver fibrosis and portal hypertension.[1][3] This guide delves into the technical details of its FXR selectivity and the experimental procedures used for its evaluation.

Data Presentation: Potency and Selectivity

This compound exhibits high potency in activating human and murine FXR. The following tables summarize the available quantitative data on its efficacy.

Table 1: Potency of this compound on Farnesoid X Receptor (FXR)

| Assay Type | Species | Receptor | EC50 (nM) | Reference |

| FRET Assay | Not Specified | FXR | 18 | MedChemExpress |

| M1H Assay | Not Specified | FXR | 29 | MedChemExpress |

| Gal4-FXR Assay | Human | hFXR | 50 | MedChemExpress |

| Gal4-FXR Assay | Mouse | mFXR | 220 | MedChemExpress |

Table 2: Selectivity Profile of this compound

Experimental Protocols

The primary method for determining the potency and selectivity of a nuclear receptor agonist like this compound is a cell-based transactivation assay. This section provides a detailed methodology for a luciferase reporter gene assay.

Cell-Based Transactivation Assay for FXR Activation (Luciferase Reporter)

Objective: To quantify the agonist activity of this compound on the Farnesoid X Receptor (FXR) in a cellular context.

Principle: This assay utilizes a mammalian cell line co-transfected with two plasmids: an expression vector for the human FXR and a reporter vector containing a luciferase gene under the control of an FXR response element (FXRE). When an FXR agonist like this compound activates FXR, the receptor binds to the FXRE and drives the expression of the luciferase enzyme. The amount of light produced upon the addition of a luciferase substrate is proportional to the level of FXR activation.

Materials:

-

Cell Line: Human Embryonic Kidney 293T (HEK293T) cells or a similar easily transfectable mammalian cell line.

-

Plasmids:

-

pCMX-hFXR (or other suitable expression vector for human FXR)

-

pGL4.13[luc2/FXRE/hygro] (or a similar luciferase reporter vector containing multiple copies of a consensus FXRE upstream of the luciferase gene)

-

pRL-TK (or other vector expressing Renilla luciferase for normalization of transfection efficiency)

-

-

Transfection Reagent: Lipofectamine 3000 (Thermo Fisher Scientific) or a similar high-efficiency transfection reagent.

-

Cell Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

-

This compound: Stock solution in DMSO.

-

Positive Control: Chenodeoxycholic acid (CDCA) or GW4064.

-

Assay Plate: 96-well, white, clear-bottom cell culture plates.

-

Luciferase Assay System: Dual-Luciferase® Reporter Assay System (Promega) or a similar kit.

-

Luminometer: Plate-reading luminometer.

Procedure:

-

Cell Seeding:

-

Trypsinize and count HEK293T cells.

-

Seed 2 x 10^4 cells per well in a 96-well plate.

-

Incubate at 37°C and 5% CO2 for 24 hours.

-

-

Transfection:

-

Prepare the transfection mix per well according to the manufacturer's protocol for the chosen transfection reagent. A typical ratio would be:

-

50 ng pCMX-hFXR

-

100 ng pGL4.13[luc2/FXRE/hygro]

-

5 ng pRL-TK

-

-

Add the transfection mix to each well.

-

Incubate for 24 hours.

-

-

Compound Treatment:

-

Prepare serial dilutions of this compound and the positive control (e.g., CDCA) in serum-free DMEM. The final DMSO concentration should be kept below 0.1%.

-

Remove the transfection medium from the cells and replace it with the medium containing the test compounds.

-

Include a vehicle control (DMSO only) and a positive control.

-

Incubate for 24 hours.

-

-

Luciferase Assay:

-

Equilibrate the plate and the luciferase assay reagents to room temperature.

-

Remove the medium from the wells.

-

Wash the cells once with PBS.

-

Lyse the cells using the passive lysis buffer provided with the luciferase assay kit.

-

Following the manufacturer's protocol for the dual-luciferase assay, measure the firefly and Renilla luciferase activities sequentially in a luminometer.

-

-

Data Analysis:

-

Normalize the firefly luciferase activity to the Renilla luciferase activity for each well to correct for variations in transfection efficiency and cell number.

-

Plot the normalized luciferase activity against the log concentration of this compound.

-

Fit the data to a sigmoidal dose-response curve to determine the EC50 value.

-

Visualizations

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the FXR signaling pathway and the experimental workflow for the cell-based transactivation assay.

Caption: Simplified signaling pathway of this compound-mediated FXR activation.

Caption: Experimental workflow for the FXR cell-based transactivation assay.

Conclusion

This compound is a highly potent agonist of the farnesoid X receptor. While quantitative data on its selectivity against a broad panel of other nuclear receptors is not publicly available, its demonstrated efficacy in preclinical models highlights its potential as a therapeutic agent for metabolic and liver diseases. The provided experimental protocol for a cell-based transactivation assay serves as a foundational method for researchers to independently assess the activity of this compound and other FXR modulators. Further studies are warranted to fully elucidate its selectivity profile and to further understand its therapeutic mechanism of action.

References

- 1. The FXR agonist PX20606 ameliorates portal hypertension by targeting vascular remodelling and sinusoidal dysfunction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Cross-talk between peroxisome proliferator-activated receptor (PPAR) alpha and liver X receptor (LXR) in nutritional regulation of fatty acid metabolism. II. LXRs suppress lipid degradation gene promoters through inhibition of PPAR signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

The Rise and Fall of (R,R)-PX20606: A Non-Steroidal FXR Agonist

An In-Depth Technical Review of the Discovery, Preclinical, and Clinical Development of a Promising Candidate for Liver Disease

For Researchers, Scientists, and Drug Development Professionals

Abstract

(R,R)-PX20606, also known as PX-102, emerged as a potent, non-steroidal agonist of the Farnesoid X Receptor (FXR), a key regulator of bile acid, lipid, and glucose metabolism. Developed by Phenex Pharmaceuticals, this compound showed significant promise in preclinical models of liver disease, particularly portal hypertension and non-alcoholic steatohepatitis (NASH). Its development, however, was ultimately halted during Phase I clinical trials due to safety concerns, specifically dose-dependent elevations in liver transaminases. This technical guide provides a comprehensive overview of the discovery, preclinical development, and clinical evaluation of this compound, offering valuable insights into the challenges of translating promising preclinical FXR agonism into a viable therapeutic.

Introduction: The Farnesoid X Receptor as a Therapeutic Target

The Farnesoid X Receptor (FXR) is a nuclear hormone receptor predominantly expressed in the liver, intestine, kidneys, and adrenal glands. It plays a pivotal role in maintaining metabolic homeostasis. As a natural sensor for bile acids, FXR activation triggers a cascade of gene expression changes that regulate bile acid synthesis and transport, lipid and glucose metabolism, and inflammatory responses. Its multifaceted role has made it an attractive therapeutic target for a range of metabolic and liver diseases, including non-alcoholic steatohepatitis (NASH), primary biliary cholangitis (PBC), and portal hypertension. The development of non-steroidal FXR agonists like this compound aimed to harness these therapeutic benefits while potentially avoiding some of the side effects associated with steroidal agonists.

Discovery and Lead Optimization

The discovery of this compound originated from research into non-steroidal scaffolds that could mimic the effects of endogenous bile acids on FXR. The isoxazole core was identified as a promising starting point for developing potent FXR agonists.

Structure-Activity Relationship (SAR) Studies

While specific details on the lead optimization of this compound are not extensively published, research on related isoxazole-based FXR agonists provides insights into the likely structure-activity relationships that guided its design. 3D-QSAR and molecular dynamics studies on isoxazole derivatives have highlighted the importance of specific structural features for potent FXR agonism. These studies suggest that the presence of hydrophobicity and electronegativity at key positions on the isoxazole scaffold are crucial for agonistic activity. The cyclopropyl group in this compound, for instance, likely contributes to its high potency.

Stereoselectivity

The designation this compound indicates a specific stereoisomer. In chiral drug development, it is common for one enantiomer to possess the desired pharmacological activity while the other may be inactive or even contribute to off-target effects or toxicity. The selection of the (R,R) configuration was likely based on its superior potency and selectivity for FXR compared to other stereoisomers.

Preclinical Development

This compound underwent a series of in vitro and in vivo preclinical studies to characterize its pharmacological activity, efficacy, and safety profile.

In Vitro Pharmacology

This compound demonstrated potent and selective activation of the FXR in various in vitro assays.

| Assay Type | Target | EC50 |

| TR-FRET | FXR | 18 nM |

| M1H Assay | FXR | 29 nM |

Preclinical Efficacy

The therapeutic potential of this compound was evaluated in animal models of liver disease, with a primary focus on portal hypertension and liver fibrosis.

In a key preclinical study, this compound was investigated in rat models of non-cirrhotic (partial portal vein ligation, PPVL) and cirrhotic (carbon tetrachloride, CCl4-induced) portal hypertension[1].

| Animal Model | Parameter | Vehicle | This compound (10 mg/kg) | % Change |

| PPVL Rats | Portal Pressure (mmHg) | 12.6 ± 1.7 | 10.4 ± 1.1 | -17.5% |

| CCl4 Rats | Portal Pressure (mmHg) | 15.2 ± 0.5 | 11.8 ± 0.4 | -22.4% |

| CCl4 Rats | Sirius Red Area (% fibrosis) | Not specified | Not specified | -43% |

| CCl4 Rats | Hepatic Hydroxyproline (µg/g) | Not specified | Not specified | -66% |

| PPVL Rats | Bacterial Translocation | Not specified | Not specified | -36% |

| PPVL Rats | Lipopolysaccharide Binding Protein | Not specified | Not specified | -30% |

| PPVL Rats | Splanchnic TNFα | Not specified | Not specified | -39% |

These results demonstrated that this compound significantly reduced portal pressure in both models and exhibited potent anti-fibrotic and anti-inflammatory effects[1][2]. The mechanism of action was attributed to the amelioration of liver fibrosis, reduction of vascular remodeling, and improvement of sinusoidal dysfunction[1]. Specifically, the compound induced sinusoidal vasodilation by upregulating cystathionase, dimethylaminohydrolase (DDAH)1, and endothelial nitric oxide synthase (eNOS), while reducing intrahepatic vasoconstriction by downregulating endothelin-1[1].

Preclinical Pharmacokinetics and Toxicology

Comprehensive preclinical pharmacokinetic and toxicology data for this compound are not publicly available. However, the design of the Phase I clinical trials suggests that extensive IND-enabling studies, including repeat-dose toxicology in at least two species (one rodent and one non-rodent), would have been conducted to establish a safety profile and determine a safe starting dose in humans. The No-Observed-Adverse-Effect Level (NOAEL) would have been a key parameter derived from these studies.

Clinical Development

Phenex Pharmaceuticals advanced PX-102 (this compound) into Phase I clinical trials to evaluate its safety, tolerability, and pharmacokinetics in healthy volunteers. Two key studies were registered: a single ascending dose (SAD) study (NCT01998659) and a multiple ascending dose (MAD) study (NCT01998672).

Phase I Clinical Trial Design

Both trials were single-center, double-blind, randomized, placebo-controlled studies conducted in healthy male subjects. The SAD study investigated single oral doses of PX-102, while the MAD study assessed the effects of multiple oral doses administered over 7 days. The primary endpoints were safety and tolerability, with pharmacokinetics and pharmacodynamics as secondary endpoints.

Clinical Pharmacodynamics

PX-102 demonstrated clear evidence of target engagement in healthy volunteers. A dose-dependent increase in serum Fibroblast Growth Factor 19 (FGF19), a downstream target of intestinal FXR activation, was observed. Conversely, serum levels of 7α-hydroxy-4-cholesten-3-one (C4), a marker of bile acid synthesis, were significantly reduced, indicating hepatic FXR activation.

| Dose of PX-102 | Change in FGF19 | Change in C4 |

| >0.3 mg/kg | Up to 1600% increase | >80% reduction |

Discontinuation of Clinical Development

Despite the promising pharmacodynamic effects, the development of PX-102 was discontinued during the Phase I program. The MAD study revealed dose-dependent increases in alanine aminotransferase (ALT) and aspartate aminotransferase (AST) levels, which are key biomarkers of liver injury. These adverse events, coupled with unfavorable changes in cholesterol levels, led to the termination of the program.

Experimental Protocols

Detailed, proprietary protocols for the synthesis and analysis of this compound are not publicly available. However, based on established methodologies for similar compounds, the following sections outline plausible experimental approaches.

Stereoselective Synthesis

The synthesis of this compound likely involves a multi-step process with a key stereoselective step to establish the desired (R,R) configuration of the cyclopropane ring. A possible approach could involve a chiral catalyst-mediated cyclopropanation reaction.

Chiral Separation

The enantiomeric purity of this compound would have been critical. High-performance liquid chromatography (HPLC) using a chiral stationary phase (CSP) is the standard method for separating enantiomers of isoxazole compounds. A typical method would involve a normal-phase separation on a polysaccharide-based chiral column, such as Chiralpak AD-H, with a mobile phase consisting of a mixture of a nonpolar solvent (e.g., hexane) and an alcohol (e.g., isopropanol).

In Vitro Assays

This assay measures the ability of a compound to promote the interaction between the FXR ligand-binding domain (LBD) and a coactivator peptide.

-

Principle: A GST-tagged FXR-LBD is incubated with a biotinylated coactivator peptide (e.g., from SRC-1) in the presence of the test compound. A terbium-labeled anti-GST antibody (donor) and streptavidin-labeled XL665 (acceptor) are added. Agonist binding induces a conformational change in the LBD, promoting coactivator recruitment and bringing the donor and acceptor into close proximity, resulting in a FRET signal.

-

Brief Protocol:

-

Add test compound dilutions to a 384-well plate.

-

Add a mixture of GST-FXR-LBD and biotin-SRC-1 peptide.

-

Add a mixture of Tb-anti-GST antibody and SA-XL665.

-

Incubate at room temperature for 1-2 hours.

-

Read the time-resolved fluorescence on a compatible plate reader.

-

This assay measures the transcriptional activity of FXR in a cellular context.

-

Principle: A suitable cell line (e.g., HepG2) is transiently transfected with an FXR expression vector and a reporter plasmid containing a luciferase gene under the control of an FXR response element (FXRE). In the presence of an FXR agonist, the activated FXR binds to the FXRE and drives the expression of luciferase, which can be quantified by measuring luminescence.

-

Brief Protocol:

-

Seed cells in a 96-well plate.

-

Transfect cells with the FXR expression and reporter plasmids.

-

After 24 hours, replace the medium with a medium containing the test compound.

-

Incubate for another 24 hours.

-

Lyse the cells and measure luciferase activity using a luminometer.

-

Signaling Pathways and Workflows

FXR Signaling Pathway in Portal Hypertension

The beneficial effects of this compound in portal hypertension are mediated through the activation of the FXR signaling pathway in the liver.

Caption: FXR activation by this compound leads to reduced portal pressure.

Drug Development Workflow for PX-102

The development of PX-102 followed a typical drug discovery and development path, which was ultimately terminated in Phase I.

Caption: The development path of PX-102 from discovery to discontinuation.

Conclusion

The story of this compound serves as a salient case study in the development of FXR agonists. It underscores the significant therapeutic potential of this target, as evidenced by the compound's robust efficacy in preclinical models of serious liver diseases. However, it also highlights the critical challenge of translating these effects to humans without encountering safety and tolerability issues. The dose-dependent liver enzyme elevations observed in Phase I trials ultimately led to the cessation of its development, a fate shared by several other FXR agonists.

The experience with this compound has provided valuable lessons for the field, emphasizing the need for a deeper understanding of the on-target and off-target effects of FXR modulation in humans. Future efforts in this area will likely focus on developing tissue-specific or partial FXR agonists that can retain the therapeutic benefits while minimizing the adverse effects that have hampered the clinical progression of first-generation compounds like this compound. This in-depth review of its development journey offers a valuable resource for scientists and researchers dedicated to advancing therapies for metabolic and liver diseases.

References

pharmacokinetics and pharmacodynamics of (R,R)-PX20606

An In-depth Technical Guide on the Pharmacokinetics and Pharmacodynamics of (R,R)-PX20606

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound, also known as PX-102, is a potent and selective, non-steroidal agonist of the Farnesoid X Receptor (FXR).[1] As a key regulator of bile acid, lipid, and glucose metabolism, FXR has emerged as a promising therapeutic target for a variety of metabolic and inflammatory diseases.[1][2][3][4] this compound has been investigated for its therapeutic potential in liver diseases, particularly in the context of portal hypertension and liver fibrosis.[3][5] This technical guide provides a comprehensive overview of the available pharmacokinetic and pharmacodynamic data for this compound, detailed experimental methodologies, and a visualization of its signaling pathway.

Physicochemical Properties

A clear understanding of the physicochemical properties of a compound is fundamental for its development as a therapeutic agent.

| Property | Value | Source |

| Chemical Name | 4-(2-(2-chloro-4-((5-cyclopropyl-3-(2,6-dichlorophenyl)-4-isoxazolyl)methoxy)phenyl)cyclopropyl)benzoic acid | [3] |

| Molecular Formula | C29H22Cl3NO4 | [1][6] |

| Molecular Weight | 554.85 g/mol | [1][6] |

| CAS Number | 1268244-88-7 | [6] |

| Synonyms | PX-102 | [1] |

Pharmacokinetics (ADME)

Detailed pharmacokinetic data regarding the absorption, distribution, metabolism, and excretion (ADME) of this compound in preclinical models or humans are not extensively available in the public domain. Preclinical studies have utilized oral administration (gavage) in rat models, suggesting oral bioavailability.[3][5] The compound was developed with the aim of improving upon the ADME properties of earlier isoxazole-based FXR agonists.

Pharmacodynamics

This compound exerts its pharmacological effects through the activation of FXR, a nuclear hormone receptor.

In Vitro Potency

The potency of this compound has been determined in various in vitro assays, demonstrating its high affinity for FXR.

| Assay Type | Target | EC50 | Source |

| Gal4-FXR Assay | Human FXR (hFXR) | 50 nM | [1] |

| Gal4-FXR Assay | Murine FXR (mFXR) | 220 nM | [1] |

| FRET Assay | FXR | 18 nM | [6] |

| M1H Assay | FXR | 29 nM | [6] |

Preclinical Efficacy in Portal Hypertension

The efficacy of this compound in reducing portal pressure has been demonstrated in two distinct rat models of portal hypertension.

| Animal Model | Treatment Group | Dose | Change in Portal Pressure | p-value | Source |

| Partial Portal Vein Ligation (PPVL) | This compound | 10 mg/kg | ↓ from 12.6±1.7 to 10.4±1.1 mmHg | p=0.020 | [3][5] |

| Carbon Tetrachloride (CCl4) induced cirrhosis | This compound | 10 mg/kg | ↓ from 15.2±0.5 to 11.8±0.4 mmHg | p=0.001 | [3][5] |

Mechanism of Action

This compound is a selective FXR agonist.[1] Activation of FXR in the liver and intestine leads to a cascade of downstream effects that contribute to its therapeutic efficacy. In the context of liver disease, these effects include:

-

Reduction of Liver Fibrosis: this compound treatment in cirrhotic rats led to a significant decrease in the fibrotic Sirius Red area (-43%) and hepatic hydroxyproline content (-66%).[5]

-

Sinusoidal Vasodilation: The compound induces sinusoidal vasodilation by upregulating cystathionase, dimethylaminohydrolase (DDAH)1, and endothelial nitric oxide synthase (eNOS).[5]

-

Reduced Intrahepatic Vasoconstriction: This is achieved through the downregulation of endothelin-1 and p-Moesin.[5]

-

Improved Endothelial Dysfunction: this compound has been shown to decrease von Willebrand factor and normalize the overexpression of vascular endothelial growth factor (VEGF), platelet-derived growth factor (PDGF), and angiopoietins in cirrhotic models.[5]

-

Anti-inflammatory Effects: A reduction in hepatic macrophage infiltration has been observed with treatment.[5]

-

Improved Intestinal Barrier Function: The compound has been shown to decrease bacterial translocation from the gut.[3][5]

Signaling Pathway

The following diagram illustrates the proposed signaling pathway for this compound in the amelioration of portal hypertension.

Experimental Protocols

Detailed, step-by-step experimental protocols for the studies on this compound are not fully available in the cited literature. However, the following outlines the methodologies used based on the published abstracts.

Animal Models of Portal Hypertension

-

Non-cirrhotic Portal Hypertension: Induced in rats by partial portal vein ligation (PPVL).[3][5]

-

Cirrhotic Portal Hypertension: Induced in rats by chronic administration of carbon tetrachloride (CCl4) for 14 weeks.[3][5]

Dosing and Administration

-

This compound Administration: Administered via oral gavage at a dose of 10 mg/kg.[3][5]

-

Vehicle Control: The specific vehicle used for administration is not detailed in the abstracts.

-

Treatment Duration: Varied from short-term (3 and 7 days) to long-term (14 weeks).[3][5]

In Vivo Experimental Workflow

The following diagram provides a logical flow of the in vivo experiments described.

Conclusion

This compound is a potent, non-steroidal FXR agonist with significant therapeutic potential in the management of liver diseases characterized by portal hypertension and fibrosis. Its multifaceted mechanism of action, encompassing anti-fibrotic, anti-inflammatory, and vasodilatory effects, makes it a compelling candidate for further development. While the currently available public data on its pharmacokinetics is limited, the pharmacodynamic profile is well-characterized in preclinical models, demonstrating clear efficacy. Further studies are warranted to fully elucidate its ADME properties and to translate these promising preclinical findings into clinical applications.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. mdpi.com [mdpi.com]

- 3. The FXR agonist PX20606 ameliorates portal hypertension by targeting vascular remodelling and sinusoidal dysfunction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Biology of portal hypertension - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. This compound - MedChem Express [bioscience.co.uk]

An In-depth Technical Guide to (R,R)-PX20606 Target Engagement Assays

For Researchers, Scientists, and Drug Development Professionals

Introduction

(R,R)-PX20606 is a potent and selective non-steroidal agonist of the Farnesoid X Receptor (FXR), a nuclear receptor that plays a critical role in the regulation of bile acid, lipid, and glucose metabolism. As a ligand-activated transcription factor, FXR has emerged as a promising therapeutic target for a variety of metabolic and inflammatory diseases. This technical guide provides a comprehensive overview of the core target engagement assays for this compound, offering detailed experimental protocols and data presentation to aid researchers in the evaluation of this and similar FXR agonists.

Molecular Profile of this compound

This compound is the (R,R)-enantiomer of PX20606, demonstrating high affinity and agonist activity at the Farnesoid X Receptor. The stereospecificity of this interaction underscores the importance of chiral chemistry in the development of potent nuclear receptor modulators.

Farnesoid X Receptor (FXR) Signaling Pathway

Upon activation by an agonist such as this compound, FXR undergoes a conformational change, leading to the dissociation of corepressors and the recruitment of coactivators. This complex then heterodimerizes with the Retinoid X Receptor (RXR) and binds to specific DNA sequences known as FXR response elements (FXREs) in the promoter regions of target genes. This binding initiates the transcription of genes involved in bile acid synthesis and transport, lipid metabolism, and glucose homeostasis.

Key downstream events of FXR activation include the induction of the Small Heterodimer Partner (SHP), which in turn represses the expression of Cholesterol 7α-hydroxylase (CYP7A1), the rate-limiting enzyme in bile acid synthesis. Additionally, FXR activation upregulates the expression of the Bile Salt Export Pump (BSEP), promoting the efflux of bile acids from hepatocytes.

Figure 1: Simplified FXR Signaling Pathway.

Quantitative Data Summary

The agonist activity of this compound on the Farnesoid X Receptor has been quantified using various in vitro assays. The following table summarizes the key potency data.

| Assay Type | Parameter | This compound Value (nM) | Reference |

| Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) | EC50 | 18 | [1][2] |

| Mammalian Two-Hybrid (M2H) | EC50 | 29 | [1][2] |

Experimental Protocols

Detailed methodologies for key target engagement assays are provided below. These protocols are intended as a guide and may require optimization based on specific laboratory conditions and reagents.

Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay

This assay measures the ligand-dependent interaction between the FXR ligand-binding domain (LBD) and a coactivator peptide.

Experimental Workflow:

Figure 2: TR-FRET Assay Workflow.

Detailed Protocol:

-

Compound Preparation: Prepare a serial dilution of this compound in an appropriate buffer (e.g., 1% DMSO in assay buffer).

-

Reagent Preparation:

-

Assay Buffer: 50 mM HEPES, pH 7.4, 50 mM KCl, 1 mM DTT, 0.1% BSA.

-

GST-FXR-LBD: Dilute to the final desired concentration in assay buffer.

-

Biotinylated Coactivator Peptide (e.g., SRC-1): Dilute to the final desired concentration in assay buffer.

-

Detection Reagents: Prepare a mix of Terbium-cryptate labeled anti-GST antibody and Streptavidin-XL665 in the detection buffer.

-

-

Assay Procedure (384-well plate format):

-

Add 5 µL of the this compound serial dilution to the assay plate.

-

Add 5 µL of a pre-mixed solution of GST-FXR-LBD and biotinylated SRC-1 peptide to each well.

-

Incubate for 60 minutes at room temperature.

-

Add 10 µL of the detection reagent mix to each well.

-

Incubate for 2-4 hours at room temperature, protected from light.

-

-

Data Acquisition:

-

Read the plate on a TR-FRET compatible plate reader with an excitation wavelength of 337 nm and emission wavelengths of 620 nm (cryptate) and 665 nm (XL665).

-

-

Data Analysis:

-

Calculate the TR-FRET ratio (665 nm emission / 620 nm emission).

-

Plot the TR-FRET ratio against the log of the this compound concentration and fit the data to a four-parameter logistic equation to determine the EC50 value.

-

Mammalian Two-Hybrid (M2H) Assay

This cell-based assay measures the ligand-induced interaction between two fusion proteins: the FXR-LBD fused to a GAL4 DNA-binding domain (DBD) and a coactivator protein (e.g., SRC-1) fused to a VP16 activation domain (AD).

Logical Relationship:

References

Methodological & Application

Application Notes and Protocols: (R,R)-PX20606 in a CCl₄-Induced Cirrhosis Model in Rats

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of (R,R)-PX20606, a non-steroidal farnesoid X receptor (FXR) agonist, in a carbon tetrachloride (CCl₄)-induced cirrhosis model in rats. The information compiled from preclinical studies demonstrates the therapeutic potential of this compound in reducing liver fibrosis and portal hypertension.

Introduction

Liver cirrhosis, the end-stage of progressive liver fibrosis, is characterized by the excessive deposition of extracellular matrix, leading to severe liver dysfunction and portal hypertension. The activation of hepatic stellate cells (HSCs) is a pivotal event in the progression of liver fibrosis. This compound is a selective, non-steroidal FXR agonist that has shown promise in preclinical models of liver disease. Activation of FXR in the liver and intestine plays a crucial role in regulating bile acid, lipid, and glucose metabolism, and has been shown to exert anti-inflammatory and anti-fibrotic effects.[1][2][3][4] This document outlines the application of this compound in a well-established rat model of CCl₄-induced cirrhosis, summarizing key findings and providing detailed experimental protocols.

Mechanism of Action of this compound in Liver Fibrosis

This compound acts as an agonist for the farnesoid X receptor (FXR), a nuclear receptor highly expressed in the liver and intestine. The activation of FXR by this compound initiates a cascade of downstream signaling events that collectively contribute to its anti-fibrotic effects. In the context of liver fibrosis, FXR activation in hepatic stellate cells (HSCs) leads to the induction of the small heterodimer partner (SHP). SHP, in turn, can inhibit the expression of pro-fibrogenic genes, such as those encoding for collagen type I α1 (Col1a1) and transforming growth factor-beta (TGF-β). By suppressing the activation of HSCs and the subsequent production of extracellular matrix proteins, this compound effectively mitigates the progression of liver fibrosis. Furthermore, FXR agonism has been shown to reduce inflammation and improve sinusoidal endothelial dysfunction, which contributes to the amelioration of portal hypertension.[1][2]

Figure 1: Signaling pathway of this compound in liver fibrosis.

Data Presentation

The following tables summarize the quantitative data from a key preclinical study investigating the effects of this compound in the CCl₄-induced cirrhosis model in rats.[1][3]

Table 1: Hemodynamic Effects of this compound

| Parameter | CCl₄ + Vehicle | CCl₄ + this compound | p-value |

| Portal Pressure (mmHg) | 15.2 ± 0.5 | 11.8 ± 0.4 | 0.001 |

Table 2: Anti-fibrotic Effects of this compound

| Parameter | CCl₄ + Vehicle | CCl₄ + this compound | % Reduction | p-value |

| Fibrotic Sirius Red Area (%) | Baseline | -43% | 43% | 0.005 |

| Hepatic Hydroxyproline (µg/g) | Baseline | -66% | 66% | <0.001 |

Table 3: Effects of this compound on Liver Function Markers

| Parameter | CCl₄ + Vehicle | CCl₄ + this compound | Observation |

| Transaminase Levels (ALT, AST) | Elevated | Significantly Lower | Quantitative data not available |

Data are presented as mean ± SEM. Baseline values for the CCl₄ + Vehicle group were used for calculating the percentage reduction.

Experimental Protocols

The following section provides detailed protocols for the induction of cirrhosis and subsequent analysis, based on methodologies reported in relevant preclinical studies.

I. CCl₄-Induced Cirrhosis Model in Rats

This protocol describes the induction of liver cirrhosis in rats over a 14-week period using carbon tetrachloride.

Figure 2: Experimental workflow for the CCl₄-induced cirrhosis model.

Materials:

-

Male Sprague-Dawley rats (200-250 g)

-

Carbon tetrachloride (CCl₄)

-

Olive oil (or corn oil)

-

This compound

-

Vehicle for this compound (e.g., 0.5% carboxymethylcellulose)

-

Gavage needles

-

Syringes and needles for intraperitoneal injection

Procedure:

-

Acclimatization: Acclimatize rats for at least one week before the start of the experiment.

-

Induction of Cirrhosis:

-

This compound Treatment:

-